1-Ethynyl-3-phenylcyclobutan-1-amine
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Overview
Description
1-Ethynyl-3-phenylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with an ethynyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-phenylcyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method is the [3+1] cyclization approach, which involves the reaction of simple alkyl amines with alkynes under photo-induced copper catalysis . This method is advantageous due to its operational simplicity, use of a cheap catalyst, and broad substrate scope.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-phenylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Ethynyl-3-phenylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Industry: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-phenylcyclobutan-1-amine involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission .
Comparison with Similar Compounds
3-Phenylcyclobutan-1-amine: A structurally similar compound that also acts as a cholinesterase inhibitor.
1-Phenylcyclobutanamine: Another related compound with similar chemical properties.
Uniqueness: 1-Ethynyl-3-phenylcyclobutan-1-amine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-ethynyl-3-phenylcyclobutan-1-amine |
InChI |
InChI=1S/C12H13N/c1-2-12(13)8-11(9-12)10-6-4-3-5-7-10/h1,3-7,11H,8-9,13H2 |
InChI Key |
DVZJTZRHZMATOO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC(C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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